molecular formula C22H21NO5 B11284539 9-(1,3-benzodioxol-5-ylmethyl)-3-ethyl-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

9-(1,3-benzodioxol-5-ylmethyl)-3-ethyl-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B11284539
M. Wt: 379.4 g/mol
InChI Key: AUUCIGGABZUXFR-UHFFFAOYSA-N
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Description

9-(1,3-Benzodioxol-5-ylmethyl)-3-ethyl-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(1,3-benzodioxol-5-ylmethyl)-3-ethyl-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves multiple steps, starting from readily available precursorsKey reagents used in these steps include palladium catalysts, cesium carbonate, and various organic solvents .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of reagents and catalysts is crucial to ensure the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

9-(1,3-Benzodioxol-5-ylmethyl)-3-ethyl-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include palladium catalysts for cross-coupling reactions, cesium carbonate as a base, and various organic solvents such as toluene and dimethylformamide. Reaction conditions often involve elevated temperatures and inert atmospheres to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the molecule .

Scientific Research Applications

9-(1,3-Benzodioxol-5-ylmethyl)-3-ethyl-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 9-(1,3-benzodioxol-5-ylmethyl)-3-ethyl-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets and pathways. For example, in anticancer research, this compound may inhibit the activity of certain enzymes or proteins involved in cell proliferation and survival, leading to cell cycle arrest and apoptosis. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development .

Properties

Molecular Formula

C22H21NO5

Molecular Weight

379.4 g/mol

IUPAC Name

9-(1,3-benzodioxol-5-ylmethyl)-3-ethyl-4-methyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C22H21NO5/c1-3-15-13(2)16-5-7-18-17(21(16)28-22(15)24)10-23(11-25-18)9-14-4-6-19-20(8-14)27-12-26-19/h4-8H,3,9-12H2,1-2H3

InChI Key

AUUCIGGABZUXFR-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=C(C3=C(C=C2)OCN(C3)CC4=CC5=C(C=C4)OCO5)OC1=O)C

Origin of Product

United States

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